molecular formula C13H25NO2 B13246043 Tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate

Tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate

Cat. No.: B13246043
M. Wt: 227.34 g/mol
InChI Key: YXHFAVVGQQVWGU-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate is a bicyclic organic compound featuring a cyclohexane ring substituted with an amino group at position 1 and an ethyl group at position 4.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate

InChI

InChI=1S/C13H25NO2/c1-5-10-6-8-13(14,9-7-10)11(15)16-12(2,3)4/h10H,5-9,14H2,1-4H3

InChI Key

YXHFAVVGQQVWGU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with tert-butylamine and ethyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the imine intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halides or alkoxides.

Scientific Research Applications

Tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Substituents and Positions Key Features
This compound C₁₃H₂₅NO₂ 227.3 (estimated) Cyclohexane 1° amino (C1), ethyl (C4) Bulky tert-butyl ester; potential for hydrogen bonding via amino group .
Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate () C₁₄H₂₅NO₂ 241.4 Cyclopentane Aminomethyl (C4), ethyl (C2) Smaller ring increases ring strain; aminomethyl group enhances reactivity .
Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate () C₁₂H₁₁Cl₂N₃O₂ 300.1 Pyrazole (aromatic) 5° amino, 3,4-dichlorophenyl (C1) Aromatic heterocycle; dichlorophenyl group adds lipophilicity .
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate () C₁₇H₂₅NO₄ 307.4 Pyrrolidine Hydroxymethyl (C3), 4-methoxyphenyl (C4) Stereospecific substituents; methoxyphenyl enhances solubility .

Biological Activity

Tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate is an organic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological interactions, supported by case studies and relevant research findings.

Structural Characteristics

This compound features a cyclohexane ring with a tert-butyl group, an amino group, and a carboxylate ester functionality. The presence of these functional groups contributes to its unique chemical properties, influencing its interactions with various biomolecules.

Molecular Formula: C13_{13}H23_{23}N O2_2
Molecular Weight: 225.33 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials: Begin with 4-ethylcyclohexanone and tert-butyl chloroformate.
  • Reaction Conditions: Conduct the reaction under basic conditions to facilitate the formation of the desired amine and carboxylate functionalities.
  • Purification: Use chromatography techniques to purify the final product.

This multi-step synthesis can be optimized for yield and purity using continuous flow reactors in industrial applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors. The amino group allows for hydrogen bonding, while the carboxylate moiety may participate in ionic interactions, suggesting potential modulation of enzyme activities or receptor functions.

The compound's mechanism of action may involve:

  • Enzyme Inhibition: Binding to active sites of enzymes, potentially altering their catalytic activity.
  • Receptor Interaction: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound.

Table 1: Comparative Biological Activity

Compound NameBiological ActivityReference
This compoundPotential enzyme modulation; receptor interaction
Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylateEnzyme inhibition; receptor binding
Tert-butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylateSelective binding to enzymes; potential therapeutic applications

Therapeutic Potential

The unique combination of functional groups in this compound suggests it could serve as a lead compound for drug development. Its ability to selectively bind to specific biological targets highlights its potential in treating various diseases, particularly those involving dysregulated enzyme activity or receptor signaling.

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